molecular formula C14H11ClN2O B2981511 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile CAS No. 400077-20-5

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile

Cat. No.: B2981511
CAS No.: 400077-20-5
M. Wt: 258.71
InChI Key: KBPSACAWRNAOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is a novel bipyridine derivative provided for research use as a potential antimicrobial agent. This compound has demonstrated excellent in vitro antimicrobial activity in scientific studies, showing efficacy against both gram-positive bacterial strains, including Bacillus cereus and Staphylococcus aureus , and gram-negative bacterial strains, such as Pseudomonas aeruginosa and Escherichia coli . Its biological profile also includes promising antifungal activity against strains like Aspergillus flavus and Chrysosporium keratinophilum . The compound is a member of the pyridine-3-carbonitrile chemical class, which is widely recognized in medicinal chemistry for its significant pharmaceutical applications and utility as a key intermediate in organic synthesis . The molecular structure incorporates a chlorophenyl moiety and an ethoxypyridine ring connected by a carbon-carbon bond, forming a "drug-like" scaffold designed for enhanced biological activity . This product is intended for research purposes in microbiology and medicinal chemistry for the investigation of new anti-infective agents. It is supplied with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-ethoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-2-18-14-10(9-16)7-8-13(17-14)11-5-3-4-6-12(11)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPSACAWRNAOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 2-ethoxypyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-chlorobenzonitrile is reacted with 2-ethoxypyridine in the presence of the base at elevated temperatures (around 100-120°C) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and nitrile groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be further functionalized.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the ethoxy and nitrile groups.

    Coupling Reactions: Products include biaryl compounds with additional functional groups on the pyridine ring.

Scientific Research Applications

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is a chemical compound with diverse applications, stemming from its unique structural and chemical properties. It is a nitrogen-containing heterocyclic compound, featuring a pyridine ring with an ethoxy group and a 2-chlorophenyl moiety, with a carbonitrile functional group that enhances its reactivity and potential biological activity.

Applications

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile has notable applications in scientific research, medicinal chemistry, and industrial uses.

Scientific Research

  • Building Block in Pharmaceutical Development It serves as a building block in creating pharmaceutical compounds with therapeutic effects.
  • Enzyme and Receptor Interaction Studies Interaction studies focus on its binding affinity to specific enzymes or receptors, modulating enzyme activity or receptor signaling pathways, crucial for developing new therapeutic agents.
  • Vasodilation Research Pyridine-3-carbonitriles are used in developing new active agents because of their bioisosterism with nicotinate analogs, where the acid/ester function is replaced by a cyano group .

Medicinal Chemistry

  • Antimicrobial Activity Quinazoline derivatives are synthesized and evaluated for antimicrobial properties, with the substituent on the phenyl ring significantly influencing the antibacterial profile . Compounds with methoxy and methyl-substituted rings show more activity compared to others .
  • Anticancer Research Pyridine-3-carbonitrile derivatives have shown potent inhibition against liver, prostate, and breast cancer cell lines . The nitrile substituent at position 3 on the pyridine ring is essential for activity, and nitro, methoxy, and chloro substituents on the benzene ring enhance activity . 4-Aminoquinazolines represent a class of anticancer drugs and are good inhibitors of epidermal growth factor receptor .

Industrial Applications

  • Scale-Up Production Continuous flow reactors may be used to scale up production, optimizing reaction conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyridine-3-carbonitrile derivatives highlights key differences in substituents, synthesis, and biological activity. Below is a detailed table and discussion:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Biological Activity/Applications
6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile 2-ethoxy, 6-(2-chlorophenyl) 258.71 Planar pyridine ring; ethoxy enhances solubility. Limited data; potential intermediate for drug synthesis .
6-(2,5-Dichlorothiophen-3-yl)-4-(5-methylfuran-2-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile 2-(2-oxopropoxy), 4-(5-methylfuran), 6-(dichlorothiophenyl) ~370 (estimated) Oxopropoxy introduces ketone functionality; heteroaryl substituents. Antibacterial, cytotoxic (IC₅₀ values: 12–45 µM) .
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile 2-chloro, 6-(5-chlorothiophen-2-yl) 255.12 Chlorothiophene enhances lipophilicity; cyano stabilizes π-stacking. Intermediate in agrochemical synthesis .
2-Chloro-6-ethylpyridine-3-carbonitrile 2-chloro, 6-ethyl 166.61 Ethyl group simplifies structure; lower polarity. Pharmaceutical building block (e.g., kinase inhibitors) .
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2-(4-methoxyphenoxy), 4-(trifluoromethyl) ~380 (estimated) Trifluoromethyl (electron-withdrawing); methoxyphenoxy enhances steric bulk. Explored in material science for thermal stability .

Key Findings

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups: The trifluoromethyl group in 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile increases electrophilicity, enhancing interactions with biological targets . In contrast, the ethoxy group in the target compound balances solubility and moderate reactivity. Heteroaryl Substituents: Compounds like 6-(2,5-Dichlorothiophen-3-yl)-... () show potent antibacterial activity due to the oxopropoxy group, which may form hydrogen bonds with bacterial enzymes . The simpler ethoxy group in the target compound may reduce such interactions but improve metabolic stability.

Synthesis Pathways

  • The target compound is synthesized via alkoxylation of pyridone precursors, similar to methods in and , where chloroacetone and sodium methoxide are used for substituent introduction .
  • Bulkier substituents (e.g., trifluoromethyl, oxopropoxy) require multi-step protocols, while ethoxy derivatives are synthesized more efficiently .

Crystallographic and Structural Insights The planar pyridine ring, as seen in 2-chloro-6-phenylpyridine-3-carbonitrile (), is conserved across analogs.

Commercial and Research Applications

  • The target compound is commercially available (), suggesting utility as a versatile intermediate. Derivatives with trifluoromethyl or heteroaryl groups are prioritized in drug discovery for their enhanced bioactivity .

Biological Activity

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its anticancer properties and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile typically involves the condensation of appropriate pyridine derivatives with chlorinated aryl compounds. The process often utilizes various reagents and conditions to achieve high yields. Characterization is performed using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed that this compound exhibits an IC50 value ranging from 1 to 5 µM against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .

Table 1: Cytotoxic Activity of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile

Cell LineIC50 (µM)Reference
HepG21 - 5
DU1451 - 5
MBA-MB-2311 - 5

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Apoptotic Pathways : It has been shown to activate caspase pathways, promoting programmed cell death.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, it may reduce tumor microenvironment inflammation, which is often conducive to cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the chlorophenyl group significantly enhances the biological activity of the compound. Variations in substituents on the pyridine ring can lead to alterations in potency and selectivity against different cancer cell types. For example, replacing the ethoxy group with other alkyl or aryl groups generally results in decreased cytotoxicity .

Case Studies

Several case studies have documented the efficacy of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile in preclinical models:

  • Study A : In a study evaluating multiple pyridine derivatives, this compound was among the top performers in inhibiting growth in breast cancer models.
  • Study B : Another investigation focused on its ability to sensitize resistant cancer cells to standard chemotherapeutics, indicating a potential role as an adjuvant therapy.

Q & A

Q. What are the recommended synthetic routes for 6-(2-chlorophenyl)-2-ethoxypyridine-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. A common approach includes:

  • Condensation and cyclization : Reacting 2-chlorobenzaldehyde with cyanoacetamide derivatives in the presence of a base (e.g., sodium ethoxide) to form the pyridine core .
  • Functionalization : Introducing the ethoxy group via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity at the 2-position .
  • Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (80–120°C), and catalyst selection (e.g., palladium for cross-coupling steps) .
    Yield considerations : Pilot studies report ~60–75% yields; impurities often arise from incomplete substitution or ring-opening side reactions.

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

  • Software tools : Use SHELXL for refinement and WinGX for data integration .
  • Validation metrics :
    • Check R-factors (R1 < 0.05 for high-resolution data).
    • Analyze ADP (atomic displacement parameters) to identify disordered regions .
    • Cross-validate hydrogen-bonding geometry (e.g., D–H···A distances: 2.2–2.5 Å; angles: 150–180°) using PLATON .
  • Common pitfalls : Overfitting due to twinning or low-resolution data; always compare with similar structures in the Cambridge Structural Database .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., 2-ethoxy group at δ ~4.5 ppm; cyano carbon at δ ~115 ppm) .
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C–O–C ether stretch) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence the compound’s electronic properties and reactivity?

  • Electronic effects : The 2-chlorophenyl group induces steric hindrance and alters π-stacking interactions, reducing planarity compared to 4-substituted analogs. This impacts charge transfer in supramolecular assemblies .
  • Reactivity : Ortho-substitution decreases electrophilic substitution rates at the pyridine 4-position due to steric blocking. DFT calculations (B3LYP/6-31G*) show a 0.3 eV increase in LUMO energy compared to para-substituted derivatives .

Q. How can researchers resolve contradictions in reported crystallographic data for pyridine-carbonitrile derivatives?

  • Root causes : Discrepancies often arise from pseudosymmetry or twinned crystals . Use SHELXD for structure solution and OLEX2 for twin refinement .
  • Case study : For 2-amino-4-(2-chlorophenyl) analogs, conflicting H-bond geometries (e.g., N–H···N vs. N–H···O) were resolved by reanalyzing disorder models and applying Hirshfeld surface analysis .

Q. What computational methods are suitable for predicting the compound’s solid-state packing and polymorphism?

  • Molecular dynamics (MD) : Simulate packing motifs using Materials Studio with COMPASS III force fields.
  • Graph set analysis : Apply Etter’s rules to classify H-bonding patterns (e.g., C(6) chains vs. R₂²(8) rings) .
  • Polymorphism screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) and monitor using PXRD. A 2024 study identified two polymorphs with distinct melting points (Δmp = 12°C) .

Q. How does the ethoxy group’s conformation impact intermolecular interactions in cocrystals?

  • Conformational analysis : The ethoxy group adopts a gauche conformation (torsion angle ~60°), enabling C–H···O interactions with adjacent pyridine rings .
  • Cocrystal design : Coformers like carboxylic acids (e.g., succinic acid) form robust H-bonded networks (e.g., O–H···N≡C), validated via DSC and IR .

Q. What strategies mitigate toxicity risks during in vitro biological testing?

  • Structural modifications : Replace the chlorophenyl group with less bioaccumulative substituents (e.g., methoxy) while maintaining activity .
  • Handling protocols : Follow UN GHS guidelines (P201/P202) for PPE and ventilation .
  • In silico screening : Use SwissADME to predict hepatotoxicity risks (e.g., CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.